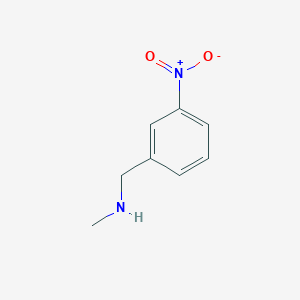

N-methyl-1-(3-nitrophenyl)methanamine

Overview

Description

The compound "N-methyl-1-(3-nitrophenyl)methanamine" is a chemical species that can be associated with various research areas, including polymerization, crystallography, metabolism, and organic synthesis. It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the use of nitroarenes as starting materials. For instance, a procedure for the synthesis of N-methyl-arylamines directly from nitroarenes using methanol as a green methylating agent has been developed, utilizing a palladium catalyst system . This methodology could potentially be adapted for the synthesis of "N-methyl-1-(3-nitrophenyl)methanamine" by choosing the appropriate nitroarene precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-1-(3-nitrophenyl)methanamine" has been determined using X-ray diffraction methods. For example, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been elucidated, providing insights into the geometrical arrangement of the nitro and amino groups in relation to the aromatic ring . These structural analyses are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

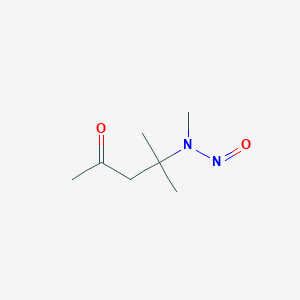

Compounds with nitro and amino groups are known to participate in various chemical reactions. The metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats, for example, leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes . Additionally, the nitro group in nitroarenes can be selectively reduced to an amine, providing a pathway for the synthesis of N-methyl-arylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-methyl-1-(3-nitrophenyl)methanamine" can be inferred from related compounds. The presence of nitro and amino groups is known to influence the electron distribution within the molecule, affecting properties such as solubility, melting point, and reactivity. For instance, the nitramino group in some nitro derivatives of N-methyl-N-phenylnitramine is nearly planar and twisted relative to the aromatic ring, which can impact the compound's physical properties .

Scientific Research Applications

Carcinogenic Potential of N-nitroso Compounds : N-nitroso compounds, which include N-methyl-1-(3-nitrophenyl)methanamine, are recognized for their carcinogenic properties. This was initially discovered through proposed industrial use, highlighting the toxicological significance of these compounds (Lawley, 1983).

Synthesis and Characterization of Novel Compounds : Research has been conducted on the synthesis of novel compounds related to N-methyl-1-(3-nitrophenyl)methanamine. For instance, a study describes the synthesis and characterization of a novel 1,3-Dithiolane Compound, showcasing the chemical versatility and potential applications of these compounds in various fields (Zhai Zhi-we, 2014).

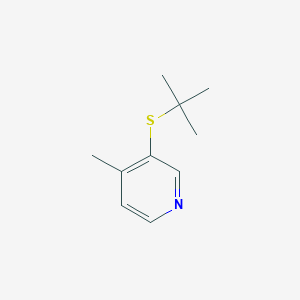

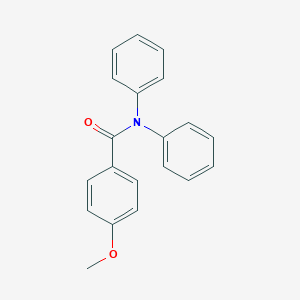

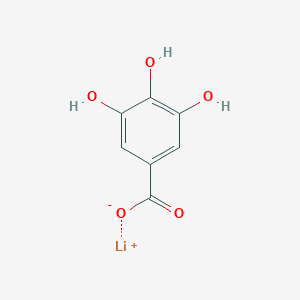

Crystal and Spectroscopic Studies : Compounds structurally similar to N-methyl-1-(3-nitrophenyl)methanamine have been synthesized and characterized using various spectroscopic and crystallographic methods. These studies provide insights into the structural and electronic properties of these compounds, which could be vital for their application in material science or molecular engineering (Ani et al., 2021).

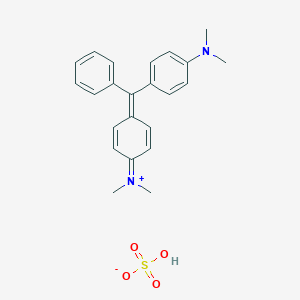

Polymerization Studies : The use of N-methyl-1-(3-nitrophenyl)methanamine derivatives in polymerization processes has been explored. For instance, a study on nitroxide-mediated polymerization demonstrates the potential of these compounds in creating novel polymers with specific properties (Greene & Grubbs, 2010).

Catalysis and Synthesis : Research on palladium-catalyzed methylation of nitroarenes using methanol highlights the synthetic utility of N-methyl-1-(3-nitrophenyl)methanamine derivatives in organic synthesis. This demonstrates the role of these compounds in facilitating efficient chemical transformations (Wang, Neumann, & Beller, 2019).

Photocytotoxicity Studies : Iron(III) complexes involving derivatives of N-methyl-1-(3-nitrophenyl)methanamine have been studied for their photocytotoxic properties in red light. Such studies are significant in the field of photodynamic therapy and drug design (Basu et al., 2014).

Fluorescence and Mass Spectrometry Applications : Certain derivatives of N-methyl-1-(3-nitrophenyl)methanamine have been studied for their potential in sensing metal ions, demonstrating their application in analytical chemistry (Pedras et al., 2007).

Safety And Hazards

properties

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAPKLGADEFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941258 | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

CAS RN |

19499-61-7 | |

| Record name | Benzenemethanamine, N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

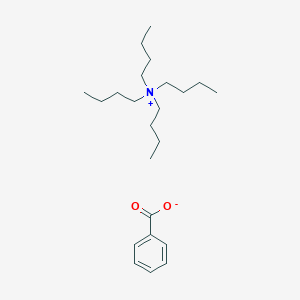

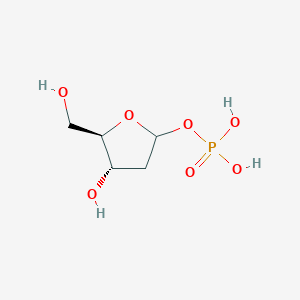

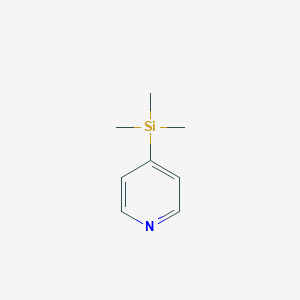

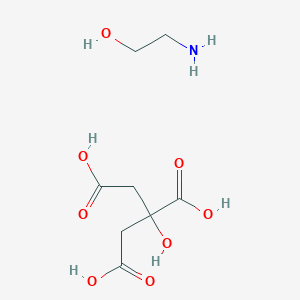

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.